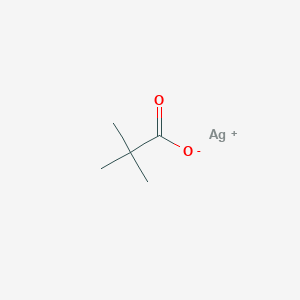
4-(4-pentylcyclohexyl)benzoyl Chloride
Vue d'ensemble
Description
4-(4-pentylcyclohexyl)benzoyl chloride, commonly known as PCC or 4-PCHBCl, is an organic compound used in scientific research and industry. It has a molecular formula of C18H25ClO and a molecular weight of 292.8 g/mol .
Synthesis Analysis
The synthesis of benzoyl chloride compounds typically involves the use of benzoic acid and thionyl chloride as raw materials . The reaction is carried out under the action of a catalyst, with heating, stirring, and backflow reaction . After the solution becomes clear and transparent, the redundant thionyl chloride is recycled to obtain a coarse benzoyl chloride product . This product is then subjected to reduced pressure distillation to obtain the finished benzoyl chloride product .Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 25 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The average mass is 292.844 Da and the monoisotopic mass is 292.159393 Da .Physical and Chemical Properties Analysis
This compound is a colorless to light yellow liquid . It has a boiling point of about 260-262 ℃ and a density of about 1.20 g/cm . The melting point is about -11 ℃ .Applications De Recherche Scientifique
Antimicrobial Properties and Regulatory Measures
Benzalkonium chlorides, related to benzoyl chloride compounds, are noted for their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. The review by Pereira and Tagkopoulos (2019) discusses the widespread applications of Benzalkonium chlorides, their regulatory status, and concerns about microbial resistance development due to frequent exposure. This suggests potential antimicrobial research applications for related compounds like 4-(4-pentylcyclohexyl)benzoyl chloride (Pereira & Tagkopoulos, 2019).
Polymer Science and Material Engineering
Starnes (2002) provides a critical review of the thermal degradation of poly(vinyl chloride) (PVC), including the role of benzoyl chloride derivatives in initiating degradation processes. This work highlights the importance of understanding the structural and mechanistic aspects of materials like PVC and suggests potential applications in developing materials with improved stability and performance characteristics (Starnes, 2002).
Pharmaceutical Applications and Drug Development
The review of clindamycin/benzoyl peroxide gel by McKeage and Keating (2008) emphasizes the efficacy of benzoyl peroxide in treating acne, indicating the role of benzoyl chloride derivatives in pharmaceutical formulations. This highlights the potential for this compound to be explored for similar dermatological applications (McKeage & Keating, 2008).
Advanced Material Synthesis
The work on amine activators in acrylic bone cements by Vázquez et al. (1998) discusses how tertiary aromatic amines, potentially including derivatives of benzoyl chloride, can influence the curing and properties of acrylic materials. This indicates a research avenue for this compound in the development of biomedical materials (Vázquez et al., 1998).
Environmental and Safety Considerations
Research by Rodrigues et al. (2019) on the impacts of plastic products on the environment and human health, including those made from PVC and related compounds, underscores the necessity of understanding and mitigating the toxic effects of chemical additives. This contextually places the safety and environmental impact of compounds like this compound into focus, suggesting a need for studies on its biodegradability and potential toxicity (Rodrigues et al., 2019).
Safety and Hazards
4-(4-pentylcyclohexyl)benzoyl Chloride should be handled with care. Avoid breathing its mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . Keep away from heat, sparks, open flames, and hot surfaces . Contaminated work clothing should not be allowed out of the workplace .
Orientations Futures
4-(4-pentylcyclohexyl)benzoyl Chloride is commonly used in organic synthesis as an acylating reagent . Its main uses include synthesizing a variety of compounds and modifying surface materials, such as the synthesis of polymers with special properties . As such, it will likely continue to be a valuable compound in scientific research and industry.
Propriétés
IUPAC Name |
4-(4-pentylcyclohexyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClO/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h10-15H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCKYCPBTBCBQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-hydrazino-4-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3330608.png)









